molecular formula C24H42N4O8 B14041761 Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate

Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate

Cat. No.: B14041761
M. Wt: 514.6 g/mol
InChI Key: LVWAGVXLGGSOEA-UHFFFAOYSA-N
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Description

Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo octane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate with oxalic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

Uniqueness

Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate is unique due to its specific stereochemistry and the presence of the hemioxalate group. This gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAGVXLGGSOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2.CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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